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molecular formula C6H11ClN2O2S2 B3417578 5-(2-Aminoethyl)thiophene-2-sulfonamide hydrochloride CAS No. 109213-14-1

5-(2-Aminoethyl)thiophene-2-sulfonamide hydrochloride

Cat. No. B3417578
M. Wt: 242.8 g/mol
InChI Key: SEGMFFUUSBLGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04665090

Procedure details

To a solution of methylamine (9 g, 0.33 mol) in ethanol (40 ml), cooled in an ice bath, was added N-(2-(5-sulfamoyl-2-thienyl)ethyl)phthalimide (3.2 g, 9.5 mmol). After stirring for 20-25 hours, the precipitated by-product was removed by filtration. The filtrate was concentrated and diethyl ether was added to precipitate remaining by-product. This was collected on a filter. The filtrate was concentrated to dryness to give the product free base as an oil. This oil was dissolved in ethanol and 6N ethanolic HCl was slowly added as the product precipitated. The salt was twice recrystallized by dissolution in methanol and careful dilution with diethyl ether to give 1.3 g, m.p. 222°-224° C.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
N-(2-(5-sulfamoyl-2-thienyl)ethyl)phthalimide
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN.[S:3]([C:7]1[S:11][C:10]([CH2:12][CH2:13][N:14]2C(=O)C3=CC=CC=C3C2=O)=[CH:9][CH:8]=1)(=[O:6])(=[O:5])[NH2:4].[ClH:25]>C(O)C>[ClH:25].[NH2:14][CH2:13][CH2:12][C:10]1[S:11][C:7]([S:3]([NH2:4])(=[O:6])=[O:5])=[CH:8][CH:9]=1 |f:4.5|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
CN
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
N-(2-(5-sulfamoyl-2-thienyl)ethyl)phthalimide
Quantity
3.2 g
Type
reactant
Smiles
S(N)(=O)(=O)C1=CC=C(S1)CCN1C(C=2C(C1=O)=CC=CC2)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 20-25 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitated by-product was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
diethyl ether was added
CUSTOM
Type
CUSTOM
Details
to precipitate
CUSTOM
Type
CUSTOM
Details
This was collected on a filter
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to give the product free base as an oil
CUSTOM
Type
CUSTOM
Details
precipitated
CUSTOM
Type
CUSTOM
Details
The salt was twice recrystallized by dissolution in methanol
CUSTOM
Type
CUSTOM
Details
careful dilution with diethyl ether to give 1.3 g, m.p. 222°-224° C.

Outcomes

Product
Details
Reaction Time
22.5 (± 2.5) h
Name
Type
Smiles
Cl.NCCC1=CC=C(S1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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